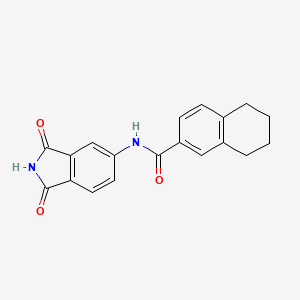

N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Description

Propriétés

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c22-17(13-6-5-11-3-1-2-4-12(11)9-13)20-14-7-8-15-16(10-14)19(24)21-18(15)23/h5-10H,1-4H2,(H,20,22)(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWJRDXIPNRKII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One common method involves the reaction of phthalic anhydride with an appropriate amine in the presence of a catalyst such as SiO2-tpy-Nb, using isopropanol (IPA) and water as solvents at reflux conditions . This method yields the desired product with moderate to excellent yields (41-93%).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or ethanol, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of various derivatives related to N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide. The compound has been evaluated against a range of bacterial strains and fungi.

Case Study: Antimicrobial Evaluation

- Methodology : Compounds were subjected to the Diameter of Inhibition Zone (DIZ) assay against Gram-positive and Gram-negative bacteria.

- Results : Certain derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with DIZ values reaching up to 22 mm for some compounds .

Table 1: Antimicrobial Activity of Derivatives

| Compound ID | Target Bacteria | DIZ (mm) |

|---|---|---|

| 5a | Staphylococcus aureus | 21 |

| 5b | Escherichia coli | 19 |

| 5c | Bacillus subtilis | 22 |

Cancer Therapeutics

The compound's structural characteristics suggest potential anticancer activity. Research indicates that similar compounds may selectively target cancer cells while sparing normal cells.

Case Study: Cytotoxicity Assessment

- Methodology : Various derivatives were tested against human cancer cell lines.

- Findings : Certain compounds exhibited selective cytotoxicity with IC50 values in the low micromolar range, indicating promising therapeutic potential .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| 5d | MCF-7 (breast cancer) | 12.5 |

| 5e | A549 (lung cancer) | 15.3 |

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways associated with various diseases.

Case Study: Enzyme Inhibition Studies

- Objective : To evaluate the inhibitory effects on acetylcholinesterase and other relevant enzymes.

- Results : Preliminary findings suggest that certain derivatives can inhibit enzyme activity effectively, which may be beneficial in treating neurodegenerative diseases .

Table 3: Enzyme Inhibition Activity

| Compound ID | Enzyme Target | IC50 (µM) |

|---|---|---|

| 5f | Acetylcholinesterase | 20.0 |

| 5g | Butyrylcholinesterase | 18.7 |

Mécanisme D'action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its derivatives can induce apoptosis in cancer cells by targeting cyclin-dependent kinases (CDKs) and disrupting the cell cycle . Additionally, the compound’s ability to modulate immune responses and inhibit angiogenesis contributes to its therapeutic effects.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The compound shares structural similarities with other tetralin-based carboxamides, differing primarily in the substituent attached to the carboxamide nitrogen. Key analogs include:

N-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide

- Substituent: A rigid 1-azabicyclo[2.2.2]oct-3-yl group, a bicyclic amine known for enhancing receptor binding affinity in neurological targets .

- Key Differences : The azabicyclo group introduces basicity and conformational rigidity, contrasting with the dioxoisoindolinyl group’s planar, electron-deficient structure. This may influence solubility and bioavailability.

(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide

- Substituent: A quinuclidin-3-yl group, another bicyclic amine with applications in cholinergic receptor modulation .

- Physical Properties : Melting point = 157–159°C; higher thermal stability compared to typical carboxamides .

Physicochemical and Toxicological Comparisons

Key Observations :

- Thermal Stability : The quinuclidinyl analog’s higher melting point (157–159°C) suggests stronger intermolecular forces, possibly due to hydrogen bonding or crystalline packing .

- Toxicity : The absence of reported toxicity for the target compound contrasts with the quinuclidinyl analog’s acute and irritant hazards, highlighting the need for rigorous safety assessments .

Activité Biologique

The compound N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a member of a class of compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula: CHNO

- Molecular Weight: 287.31 g/mol

Key Functional Groups

- Dioxoisoindoline moiety: This structure is significant for its potential interactions with biological targets.

- Tetrahydronaphthalene: This component may influence the compound's lipophilicity and ability to cross biological membranes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

- Mechanism of Action: The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key signaling pathways such as the PI3K/Akt pathway .

- Case Study: A study demonstrated that derivatives of isoindole compounds showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

- Research Findings: A derivative containing the dioxoisoindoline structure was shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .

Neuroprotective Effects

Emerging research highlights neuroprotective effects associated with similar compounds:

- Mechanism: The neuroprotective activity may be attributed to the modulation of oxidative stress and inhibition of neuronal apoptosis. Studies suggest that these compounds can enhance neuronal survival under stress conditions .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Neuroprotective | Enhances neuronal survival |

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 287.31 g/mol |

| Solubility | Soluble in DMSO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.